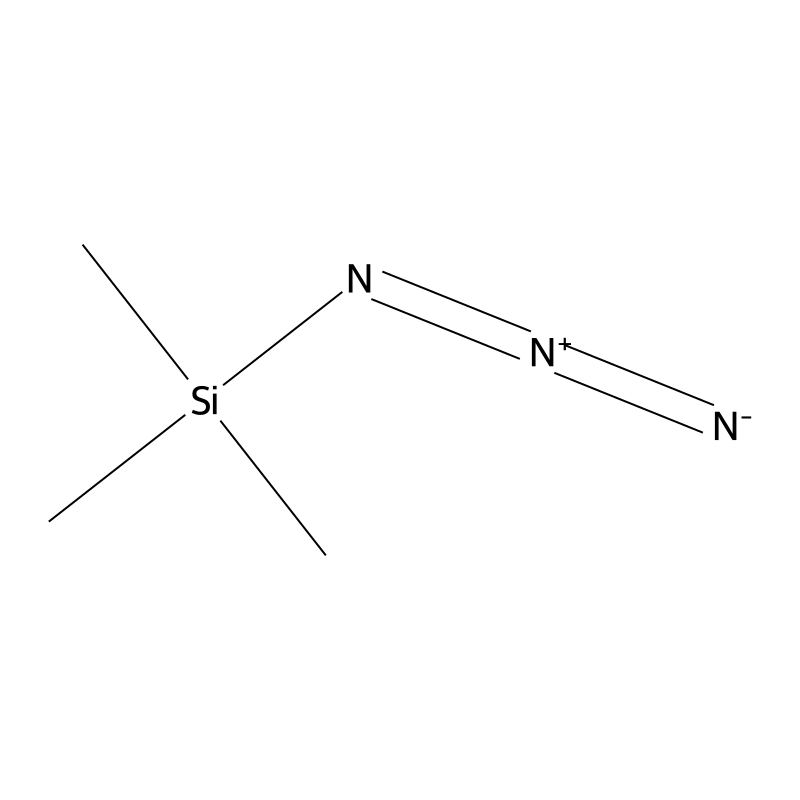

Azidotrimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Azide Introduction

Azidotrimethylsilane is a convenient source of the azide functional group (N₃) for organic synthesis. It readily reacts with various organic substrates to introduce the azide group, enabling further transformations like click chemistry for complex molecule construction [].

Staudinger Reduction

This reagent plays a crucial role in the Staudinger reduction, a selective method for converting azides to amines under mild conditions. This reaction is particularly useful for synthesizing complex molecules containing amine functionalities while preserving sensitive groups [].

Bioconjugation

Biomolecule Labeling

Azidotrimethylsilane is valuable for attaching azide tags to biomolecules (proteins, carbohydrates, nucleic acids) through its reactivity with various functional groups. These azide-labeled biomolecules can then be used in various bioconjugation techniques like click chemistry for further analysis or manipulation [].

In vivo Glycan Labeling

This reagent has shown promise in metabolic labeling of sialic acids (sugars) within living cells. By incorporating an azide group into the sialic acid structure, researchers can study their dynamics and functions within the cellular environment [].

Azidotrimethylsilane is an organosilicon compound with the molecular formula . It appears as a colorless liquid and serves as a reagent in organic synthesis, particularly as an equivalent to hydrazoic acid. The compound is notable for its azide functional group, which imparts unique reactivity characteristics, making it valuable in various chemical transformations and syntheses .

- Hydrolysis: It reacts with water to produce trimethylsilanol and hydrazoic acid:

- Addition to Carbonyl Compounds: The compound can add to ketones and aldehydes, forming siloxy azides, which can subsequently rearrange to form tetrazoles:

- Epoxide Ring Opening: It can also ring-open epoxides to yield azido alcohols, showcasing its versatility in organic synthesis .

The synthesis of azidotrimethylsilane typically involves the reaction of chlorotrimethylsilane with sodium azide. The general reaction can be represented as follows:

This reaction can be conducted under various conditions, including different solvents such as dimethyl ethylene glycol or di-n-butyl ether. Care must be taken during synthesis due to the potential for explosive hazards associated with azide compounds .

Azidotrimethylsilane finds applications in several areas:

- Organic Synthesis: It is utilized as a reagent for the introduction of azide groups into organic molecules.

- Synthesis of Tetrazoles: The compound acts as a precursor for the synthesis of tetrazoles, which are important in pharmaceuticals and agrochemicals.

- Mitsunobu Reaction: It can be employed in one-pot reactions involving diols to facilitate regio- and stereospecific azidation .

Interaction studies involving azidotrimethylsilane focus on its reactivity with various functional groups and other reagents. The compound's ability to generate hydrazoic acid upon hydrolysis raises safety concerns regarding its handling and storage. Researchers emphasize the need for precautions during synthesis and application due to potential explosive reactions when mixed with moisture or protic solvents .

Several compounds share structural or functional similarities with azidotrimethylsilane. Here are some notable ones:

| Compound | Formula | Unique Features |

|---|---|---|

| Trimethylsilyl azide | Commonly used as a reagent; hydrolyzes to hydrazoic acid. | |

| Benzyl azide | Used in click chemistry; less toxic than hydrazoic acid. | |

| Phenyl azide | Utilized in organic synthesis; more stable than aliphatic azides. | |

| Allyl azide | Important for synthesizing nitrogen-containing heterocycles. |

Azidotrimethylsilane's uniqueness lies in its silicon-containing structure, which provides distinct reactivity patterns compared to purely organic azides. Its ability to form stable siloxy derivatives further differentiates it from other azides, making it a valuable tool in synthetic chemistry .

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (91.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (17.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (17.02%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Environmental Hazard